molecular formula C8H8BrFO2 B3125429 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene CAS No. 324769-11-1

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Cat. No.: B3125429
CAS No.: 324769-11-1
M. Wt: 235.05 g/mol
InChI Key: TXVXDHNBRRWKMW-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom.

    Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

    Methoxymethoxy Group Introduction:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, while the methoxymethoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the methoxymethoxy group, allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVXDHNBRRWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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